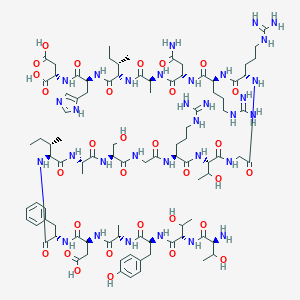

![molecular formula C50H73N13O11 B013264 Lys-[Des-Arg9]Bradykinin CAS No. 71800-36-7](/img/structure/B13264.png)

Lys-[Des-Arg9]Bradykinin

Übersicht

Beschreibung

Des-Arg10-Kallidin ist ein Metabolit von Kallidin, einem Peptid, das Teil des Kallikrein-Kinin-Systems ist. Es wirkt als potenter Agonist für den Bradykinin-Rezeptor vom Typ 1. Diese Verbindung wird durch Gewebeschäden wie Myokardischämie und Entzündung induziert . Des-Arg10-Kallidin ist bekannt für seine Rolle in verschiedenen physiologischen und pathologischen Prozessen, darunter Entzündungsmodulation und Schmerzmodulation .

Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Des-Arg10-Kallidin kann durch Festphasenpeptidsynthese synthetisiert werden. Die Peptidsequenzen werden auf einem Festphasenharz zusammengesetzt, und das Endprodukt wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie gereinigt . Die Synthese beinhaltet die schrittweise Zugabe von Aminosäuren zur wachsenden Peptidkette, wobei jede Aminosäure durch eine temporäre Schutzgruppe geschützt wird, um unerwünschte Reaktionen zu verhindern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Des-Arg10-Kallidin folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die mehrere Reaktionen gleichzeitig abwickeln können, wodurch die Effizienz und Ausbeute gesteigert werden. Das Endprodukt wird gereinigt und durch Methoden wie Massenspektrometrie und Kernresonanzspektroskopie charakterisiert, um seine Reinheit und strukturelle Integrität zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Des-Arg10-Kallidin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin. Es wird verwendet, um die Rolle des Bradykinin-Rezeptors bei der Entzündungsmodulation und Schmerzmodulation zu untersuchen . Diese Verbindung wird auch in der Krebsforschung eingesetzt, da der Bradykinin-Rezeptor in verschiedenen Krebsarten überexprimiert wird, was ihn zu einem potenziellen Ziel für die Krebsbildgebung und -therapie macht . Darüber hinaus wird Des-Arg10-Kallidin bei der Entwicklung von gezielten Arzneimitteltransportsystemen eingesetzt, z. B. Nanopartikel, die Arzneimittel gezielt an entzündete Gewebe abgeben können .

Wirkmechanismus

Des-Arg10-Kallidin übt seine Wirkungen aus, indem es an den Bradykinin-Rezeptor vom Typ 1 bindet, einen G-Protein-gekoppelten Rezeptor. Diese Bindung aktiviert eine Signalkaskade, die Phospholipasen, Proteinkinase C und sekundäre Botenstoffe wie Inositol-1,4,5-Trisphosphat und Diacylglycerol beinhaltet . Diese sekundären Botenstoffe modulieren die Produktion von Stickstoffmonoxid und Prostaglandinen, was zu Vasodilatation, erhöhter Gefäßpermeabilität und Schmerzempfindung führt . Die hohe Selektivität der Verbindung für den Bradykinin-Rezeptor vom Typ 1 beruht auf der Interaktion zwischen seinem C-terminalen Phenylalanin und spezifischen Resten auf dem Rezeptor .

Wirkmechanismus

Target of Action

Lys-[Des-Arg9]Bradykinin, also known as des-Arg10-Kallidin or [des-Arg10]kallidin, is an endogenous potent and highly selective agonist for the bradykinin B1 receptor . The primary targets of this compound are the bradykinin B1 receptors (BDKRB1), which are present in human amnion .

Mode of Action

This compound interacts with its targets, the BDKRB1 receptors, to mediate its effects . It increases the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . These effects are mediated through BDKRB1 receptors, with subsequent activation of the p38 and ERK1/2 pathways .

Biochemical Pathways

The serine protease tissue kallikrein-1 (KLK-1) generates kallidin (Lys-BK) mainly from circulating low-molecular-weight kininogen (LK), whereas plasma kallikrein, a component of the contact activation system, generates bradykinin (BK) exclusively from high-molecular-weight-kininogen (HK) . This compound is formed from the precursor kallidinogen found in blood plasma by the protease kallikrein . It can be converted into bradykinin by the enzyme aminopeptidase .

Pharmacokinetics

It is known that it is a hypotensive agent that reduces peripheral vascular resistance in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include increased expression of PTGS2 and subsequent PGE2 production . It also plays a pivotal role in inflammation . In addition to its vasodilatory effect, it contracts the smooth muscles of the intestines, uterus, and bronchi .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and serum amyloid A1 (SAA1), the important mediators of infectious inflammation, induce the expression of both BDKRB1 and BDKRB2 through toll-like receptor 4 (TLR4) . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of infectious inflammation mediators.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Lys-[Des-Arg9]Bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate the bradykinin B1 receptor . The activation of this receptor leads to a cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions significantly influence the biochemical reactions in which this compound is involved.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the bradykinin B1 receptor . This activation leads to a signaling cascade involving various molecules and secondary messengers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the kallikrein-kinin system .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Des-Arg10-Kallidin can be synthesized through solid-phase peptide synthesis. The peptide sequences are assembled on a solid-phase resin, and the final product is cleaved from the resin and purified using high-performance liquid chromatography . The synthesis involves the stepwise addition of amino acids to the growing peptide chain, with each amino acid being protected by a temporary protecting group to prevent unwanted reactions.

Industrial Production Methods: Industrial production of Des-Arg10-Kallidin follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure its purity and structural integrity.

Analyse Chemischer Reaktionen

Reaktionstypen: Des-Arg10-Kallidin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und enzymatischer Abbau. Es wird von Carboxypeptidasen metabolisiert, die das C-terminale Arginin entfernen, um Des-Arg10-Kallidin zu bilden . Diese Verbindung kann auch mit Metallopeptidasen wie Angiotensin-Converting-Enzym, Neutraler Endopeptidase und Aminopeptidase M interagieren, die eine Rolle bei seiner Inaktivierung spielen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Des-Arg10-Kallidin verwendet werden, umfassen geschützte Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Entschützungsmittel wie Trifluoressigsäure. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Peptidkette zu erhalten.

Hauptprodukte: Das Hauptprodukt, das aus dem enzymatischen Abbau von Des-Arg10-Kallidin gebildet wird, ist Des-Arg9-Bradykinin, das ein weiterer potenter Agonist für den Bradykinin-Rezeptor vom Typ 1 ist .

Vergleich Mit ähnlichen Verbindungen

Des-Arg10-Kallidin ähnelt anderen Kinin wie Bradykinin und Kallidin. Es hat eine höhere Selektivität für den Bradykinin-Rezeptor vom Typ 1 im Vergleich zu Bradykinin, das hauptsächlich an den Bradykinin-Rezeptor vom Typ 2 bindet . Diese Selektivität macht Des-Arg10-Kallidin zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen des Bradykinin-Rezeptors vom Typ 1. Andere ähnliche Verbindungen umfassen Des-Arg9-Bradykinin und Lysyl-Bradykinin, die ebenfalls eine Rolle bei der Entzündungsmodulation und Schmerzmodulation spielen .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVBOHFGXNHCC-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222058 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1032.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71800-36-7 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of des-Arg10-kallidin?

A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].

Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?

A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].

Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?

A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].

Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?

A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].

Q5: What is the molecular formula and weight of des-Arg10-kallidin?

A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.

Q6: Is there any spectroscopic data available for des-Arg10-kallidin?

A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].

Q7: How does the removal of the C-terminal arginine residue impact kinin activity?

A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].

Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?

A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].

Q9: What is known about the stability of des-Arg10-kallidin?

A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].

Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?

A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].

Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?

A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].

Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?

A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].

Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?

A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].

Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?

A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].

Q15: Have any clinical trials been conducted with des-Arg10-kallidin?

A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].

Q16: What analytical methods are used to study des-Arg10-kallidin?

A16: Various techniques are employed, including:

- Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].

- Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].

- Western blot analysis: To detect and measure B1R protein expression [, ].

- Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].

- Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].

- Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].

- ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].

- Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].

- Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].

Q17: What are some essential research resources for studying des-Arg10-kallidin?

A17: Key resources include:

- Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].

- Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].

- Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].

- Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].

Q18: What are some significant milestones in des-Arg10-kallidin research?

A18: Key milestones include:

- Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].

- Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].

- Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].

Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?

A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:

- Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].

- Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].

- Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

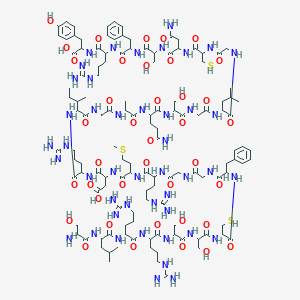

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)